Scaffold Divergence from the Same-Formula Isomer MIM1: Spirohydantoin vs. Thiazole Core
Compound 849898-67-5 and MIM1 (CAS 509102-00-5) share the identical molecular formula C17H21N3O3S and molecular weight (347.43 g/mol) yet possess entirely different core scaffolds: 849898-67-5 contains a 1,3-diazaspiro[4.5]decane-2,4-dione (spirohydantoin) core, while MIM1 is built on a 2-imino-2,3-dihydrothiazole scaffold . This scaffold divergence dictates target engagement: MIM1 is a validated Mcl-1 inhibitor with IC50 of 4.7–4.8 µM in FITC-MCL-1 SAHBA and FITC-BID BH3 competition assays ; the spirohydantoin scaffold of 849898-67-5 is structurally pre-organized for aldose reductase (ALR2) inhibition, consistent with the broader spiroimidazolidine-2,4-dione pharmacophore [1]. No Mcl-1 inhibition has been reported for spirohydantoin acetamides, and no ALR2 inhibition has been reported for MIM1.
| Evidence Dimension | Core scaffold and associated primary biological target |
|---|---|
| Target Compound Data | 1,3-Diazaspiro[4.5]decane-2,4-dione core; ALR2 inhibition plausible per class pharmacophore (no direct IC50 available for this compound) |
| Comparator Or Baseline | MIM1 (CAS 509102-00-5): 2-imino-2,3-dihydrothiazole core; Mcl-1 IC50 = 4.7 µM (FITC-MCL-1 SAHBA) and 4.8 µM (FITC-BID BH3) |
| Quantified Difference | Scaffold-target association is qualitatively divergent; quantitative target engagement comparison cannot be made due to absence of direct ALR2 data for 849898-67-5 |
| Conditions | MIM1 data: FITC-MCL-1 SAHBA and FITC-BID BH3 competition binding to MCL-1ΔNΔC |
Why This Matters
Procurement of MIM1 instead of 849898-67-5 would misdirect research toward Mcl-1-mediated apoptosis pathways rather than the ALR2/hypoglycemic axis associated with the spirohydantoin scaffold.
- [1] Salem, M.G.; et al. Synthesis and molecular modeling of novel non-sulfonylureas as hypoglycemic agents and selective ALR2 inhibitors. Bioorg. Med. Chem. 2019, 27, 3383–3389. View Source
